N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Serotonin-3 (5-HT3) Receptor Antagonists
One study focused on developing potent 5-HT3 receptor antagonists, which are important in treating conditions like nausea and vomiting associated with chemotherapy, radiotherapy, and post-operative recovery. The research involved the synthesis of compounds with structural similarities, exploring their structure-activity relationships (SAR) to identify potent antagonistic activities. This approach led to the identification of compounds with superior effects comparable to those of established drugs like ondansetron and granisetron, highlighting the potential for new therapeutic agents in this category (Harada et al., 1995).
Protein-Tyrosine Kinase (PTK) Inhibitors
Another research avenue is the development of PTK inhibitors, which are crucial in cancer therapy due to their role in cell growth and proliferation. A study synthesized novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, demonstrating that some of these compounds effectively inhibit ErbB1 and ErbB2, key proteins in cancer cell signaling. The findings suggest that these derivatives could serve as a foundation for new cancer treatments (Li et al., 2017).
Imaging Agents for Alzheimer's Disease
The search for effective Alzheimer's disease diagnostics has led to the development of novel imaging agents capable of detecting β-amyloid plaques in the brain, a hallmark of the disease. Research into benzoxazole derivatives synthesized for PET imaging revealed compounds with high affinity for β-amyloid, offering promising tools for early diagnosis and monitoring of Alzheimer's disease progression (Cui et al., 2012).
Antifungal Agents
The synthesis of novel antifungals is critical in addressing the growing resistance to existing drugs. Studies on dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues demonstrated moderate to high fungicidal activities against several phytopathogenic fungi, suggesting their potential application in crop protection and antifungal therapy (Yang et al., 2017).
Propriétés
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-13-25-18-14-16(11-12-20(18)29-15-23(3,4)22(25)27)24-21(26)17-9-7-8-10-19(17)28-6-2/h5,7-12,14H,1,6,13,15H2,2-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTFEULCCQJXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.